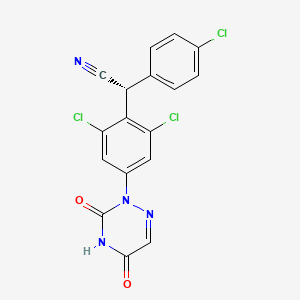

Diclazuril, (R)-

Description

Historical Context and Research Evolution of Diclazuril (B1670474)

Diclazuril, a triazine benzene (B151609) acetonitrile (B52724) compound, was developed in the 1980s by the Janssen Pharmaceutical Factory in Belgium. google.comfrontiersin.org It emerged as a new-generation, highly efficient, and broad-spectrum anticoccidial drug. google.comfrontiersin.org Initial research focused on establishing its efficacy and utility in controlling coccidiosis in commercially raised animals. researchgate.netresearchgate.net

The evolution of research has seen a shift from broad efficacy studies to more mechanistic and specific investigations. While the exact mode of action is not fully elucidated, it is understood to disrupt the life cycle of coccidian parasites by affecting both their sexual and asexual stages. science-line.comresearchgate.net Some studies suggest it may work by inhibiting the mitochondrial electron transport chain in the parasites or by suppressing the expression of serine/threonine protein phosphatase type 5. ontosight.aiscience-line.com More recent research has advanced into the field of stereochemistry, as it was established that Diclazuril is a chiral compound, typically administered as a racemic mixture of its (R)- and (S)-enantiomers. acs.orgnih.govacs.org This has opened a new frontier of study focused on separating these enantiomers and evaluating their individual pharmacokinetic profiles, biological activities, and interactions with biological systems. acs.orgresearchgate.netnih.gov

Significance of Diclazuril within the Benzeneacetonitrile and Triazine Classes

Diclazuril's chemical structure, 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile, places it within the benzeneacetonitrile and triazine classes of compounds. science-line.comgoogle.com This unique combination of chemical moieties is central to its biological function.

Triazine Ring: Diclazuril is a triazine-based agent, containing a 1,2,4-triazine-3,5-dione ring system. researchgate.netgoogle.com Triazines are a class of nitrogen-containing heterocycles that are known for a wide range of biological activities. science-line.com In Diclazuril, the opening of this triazine ring has been identified as a step in its metabolism. europa.eu

The significance of Diclazuril lies in its high efficacy, which results from this specific combination of a substituted benzeneacetonitrile structure and a triazine heterocycle. chemimpex.comgoogle.com This architecture has made it a model compound for studying drug interactions and has spurred the development of related antiprotozoal agents. chemimpex.com

Stereochemical Considerations: Focus on (R)-Diclazuril Enantiomer Research

Diclazuril possesses a chiral center and therefore exists as two distinct enantiomers, (R)-Diclazuril and (S)-Diclazuril. While it is commonly used as a racemic mixture, research has shown that the two enantiomers can have different biological properties. acs.orgnih.gov The development of analytical methods, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, has been crucial for separating and studying the individual enantiomers. researchgate.netresearchgate.net

Comparative Biological Activity Research into the anticoccidial activity of the individual enantiomers has revealed significant differences, particularly at lower concentrations. A study in broiler chickens demonstrated that at a concentration of 0.25 mg/kg in the diet, (R)-Diclazuril exhibited significantly higher anticoccidial activity than (S)-Diclazuril. acs.orgnih.govresearchgate.netresearcher.life However, at concentrations above 0.5 mg/kg, this difference in activity between the individual enantiomers and the racemic mixture was not significant. acs.orgnih.govresearcher.life

| Concentration | (R)-Diclazuril Activity vs. (S)-Diclazuril Activity | Significance |

|---|---|---|

| 0.25 mg/kg | Higher | p < 0.05 |

| > 0.5 mg/kg | No significant difference | p > 0.05 |

Stereoselective Pharmacokinetics and Protein Binding The pharmacokinetic profiles of the Diclazuril enantiomers are also stereoselective. acs.org Studies in chickens have shown that key pharmacokinetic parameters differ significantly between the two forms. The area under the concentration-time curve (AUC) and the elimination half-life (t1/2β) were found to be substantially higher for the (S)-enantiomer in plasma. acs.orgnih.govresearchgate.net This indicates that (S)-Diclazuril has a longer residence time in the plasma compared to (R)-Diclazuril.

| Parameter | (S)-Diclazuril vs. (R)-Diclazuril | Fold Difference (approx.) |

|---|---|---|

| Area Under Curve (AUC) | Higher | 2x |

| Elimination Half-Life (t1/2β) | Longer | 1.4x |

Furthermore, research into the interaction of Diclazuril enantiomers with serum albumins (SAs), such as human serum albumin (HSA) and bovine serum albumin (BSA), has revealed a stronger binding affinity for (R)-Diclazuril. nih.govresearchgate.net Molecular docking studies corroborated these findings, showing a greater docking energy between SAs and the (R)-enantiomer. nih.gov This interaction is an exothermic process, primarily driven by hydrogen bonds and Van der Waals forces. nih.govresearchgate.net This enhanced binding of (R)-Diclazuril to transport proteins may influence its distribution and availability at the site of action, potentially contributing to its higher observed activity at lower concentrations.

The residual elimination of the enantiomers from tissues is also stereoselective. Higher concentrations of (S)-Diclazuril were found in muscle and liver tissues, whereas the kidney showed higher concentrations of (R)-Diclazuril. acs.orgnih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

142004-15-7 |

|---|---|

Molecular Formula |

C17H9Cl3N4O2 |

Molecular Weight |

407.6 g/mol |

IUPAC Name |

(2R)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |

InChI |

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m1/s1 |

InChI Key |

ZSZFUDFOPOMEET-GFCCVEGCSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Diclazuril S Biological Actions

Investigation of Antiprotozoal Mechanisms

The antiprotozoal activity of Diclazuril (B1670474), (R)- is characterized by its ability to interfere with the parasite's life cycle at multiple points. This broad-spectrum activity against various developmental forms underscores its potency and is a result of its interaction with fundamental parasitic cellular machinery.

Diclazuril, (R)- demonstrates a profound inhibitory effect on both the asexual (schizogony) and sexual (gametogony) stages of the Eimeria life cycle. Research indicates that the compound is not equally effective against all stages; its primary impact is observed during specific developmental transitions, which ultimately leads to the arrest of the life cycle and a failure to produce infective oocysts.

The asexual stages, particularly the development of second-generation schizonts (merogony), are highly susceptible. Diclazuril, (R)- exposure at this phase leads to abnormal morphology, vacuolization, and degeneration of the developing merozoites within the host cell's parasitophorous vacuole. This effectively halts the amplification phase of the infection.

Furthermore, the compound significantly impacts the sexual stages. It interferes with the development of macrogametes and microgametes, preventing successful fertilization. Even if fertilization occurs, Diclazuril, (R)- disrupts the subsequent process of oocyst wall formation, a critical step for the parasite's survival and transmission in the external environment. This results in the shedding of non-viable or abnormal oocysts, breaking the cycle of infection. The table below summarizes the differential susceptibility of Eimeria life stages to Diclazuril, (R)-.

Table 1: Susceptibility of Eimeria tenella Life Stages to Diclazuril, (R)-

| Life Stage | Type | Developmental Location | Observed Effect of Diclazuril, (R)- |

| Sporozoite | Asexual | Intestinal Lumen / Epithelial Cell | Minimal direct effect on motility or initial invasion. |

| First-generation Schizont | Asexual | Intestinal Epithelial Cell | Moderate inhibition; development may be slowed. |

| Second-generation Schizont | Asexual | Intestinal Epithelial Cell | High Susceptibility. Causes degeneration, vacuolization, and arrests merozoite formation. |

| Merozoite | Asexual | Released into Intestinal Lumen | Minimal direct effect on extracellular merozoites. |

| Gametocytes (Micro/Macro) | Sexual | Intestinal Epithelial Cell | High Susceptibility. Inhibits differentiation and maturation, preventing fertilization. |

| Oocyst | Sexual | Excreted | Disrupts oocyst wall formation, leading to non-viable oocysts. No effect on sporulation of already-formed oocysts. |

Beyond its direct effects on the parasite, Diclazuril, (R)- appears to modulate the intricate relationship between the Eimeria parasite and its host intestinal epithelial cell. The parasite resides and replicates within a specialized, non-fusogenic compartment known as the parasitophorous vacuole (PV). Diclazuril, (R)- treatment has been shown to induce ultrastructural changes not only in the parasite itself but also in the PV membrane and the host cell cytoplasm immediately surrounding the vacuole.

Observations from electron microscopy studies reveal that in treated parasites, the PV membrane can appear discontinuous or damaged. This may compromise the integrity of the specialized environment required for parasite development, potentially altering the selective transport of nutrients from the host cell to the parasite. Furthermore, changes in the host cell's endoplasmic reticulum and mitochondria in close proximity to the PV have been noted, suggesting that Diclazuril, (R)- may disrupt the parasite's ability to co-opt host cell resources effectively. This interference at the host-parasite interface is a critical component of its mechanism, contributing to the arrest of parasite growth and replication.

A pivotal discovery in understanding Diclazuril's mechanism is its interaction with a key regulatory protein in Eimeria tenella, identified as the Receptor for Activated C Kinase (EtRACK), a homolog of the mammalian Serine/Threonine Protein Phosphatase Type 5 (PP5). Protein phosphorylation and dephosphorylation are essential for regulating nearly all cellular processes, and their disruption is catastrophic for the organism.

Research has demonstrated that Diclazuril, (R)- treatment leads to a significant downregulation of the gene expression of EtRACK. The subsequent reduction in EtRACK protein levels disrupts the parasite's normal phosphorylation-dependent signaling cascades. This disruption is a primary trigger for inducing a programmed cell death pathway resembling apoptosis within the parasite. Key markers of this apoptotic process include:

DNA fragmentation: Cleavage of parasitic DNA into a characteristic ladder pattern.

Caspase-like activity: Activation of cysteine proteases that execute the cell death program.

Nuclear condensation: Shrinkage and condensation of chromatin within the parasite's nucleus.

By suppressing a critical phosphatase, Diclazuril, (R)- effectively sabotages the parasite's internal regulatory network, pushing it towards self-destruction.

Table 2: Proposed Cascade of Diclazuril-Induced Apoptosis in Eimeria

| Step | Event | Description | Key Molecules Involved |

| 1 | Drug Interaction | Diclazuril, (R)- enters the parasite. | Diclazuril, (R)- |

| 2 | Gene Suppression | The drug initiates a process that leads to the downregulation of the EtRACK gene. | EtRACK mRNA |

| 3 | Protein Depletion | Translation of EtRACK protein is significantly reduced. | EtRACK (PP5 homolog) |

| 4 | Signaling Disruption | The lack of EtRACK phosphatase activity leads to hyperphosphorylation of substrate proteins, disrupting vital cellular pathways. | Phosphoproteins, Kinases |

| 5 | Apoptosis Initiation | The severe cellular dysregulation triggers an intrinsic apoptotic pathway. | Apoptosis signaling factors |

| 6 | Execution Phase | Caspase-like proteases are activated, leading to the cleavage of cellular proteins and DNA. | Caspase-like proteases, DNA |

| 7 | Cell Death | The parasite undergoes morphological changes characteristic of apoptosis, leading to its death. | Degenerating parasite |

Apicomplexan parasites, including Eimeria, possess a unique, non-photosynthetic plastid organelle of algal origin known as the apicoplast. This organelle is essential for parasite survival and is involved in critical metabolic pathways, such as fatty acid and isoprenoid synthesis. The apicoplast is a well-established target for other antiprotozoal drugs.

Evidence suggests that Diclazuril, (R)- may also target components within this organelle. Specifically, research points to an interaction with a protein complex homologous to the chlorophyll (B73375) a-D1 photosystem II reaction center found in plants and algae. While the apicoplast does not perform photosynthesis, it retains machinery from its photosynthetic ancestor. It is hypothesized that Diclazuril, (R)- binds to this complex, disrupting its residual functions which, while not fully understood, are presumed to be vital for the integrity and metabolic output of the apicoplast. Interference with the apicoplast function is a lethal event for the parasite, providing another layer to the compound's mechanism of action.

Molecular Targets and Signaling Pathways Investigations

Synthesizing the mechanistic data, the molecular action of Diclazuril, (R)- converges on a few key targets and pathways that are indispensable for parasite viability. The investigations highlight a dual-pronged attack on both cytoplasmic signaling and organellar function.

The primary and most well-characterized pathway involves the disruption of protein phosphatase-mediated signaling. The downregulation of EtRACK/PP5 is the central event that triggers a cascade of downstream effects, culminating in apoptosis. This identifies Serine/Threonine Protein Phosphatase Type 5 as a definitive molecular target. The signaling pathway affected is the parasite's intrinsic programmed cell death pathway, which Diclazuril, (R)- effectively hijacks to induce suicide in the parasite.

A secondary, yet crucial, target appears to be the apicoplast. The interaction with the relict chlorophyll a-D1 complex represents a distinct mechanism that targets the unique biology of apicomplexan parasites. The pathways disrupted by this interaction are likely metabolic, potentially involving the synthesis of fatty acids or isoprenoids necessary for membrane formation and protein prenylation. The table below summarizes the key molecular targets and the consequences of their modulation by Diclazuril, (R)-.

Table 3: Summary of Diclazuril, (R)- Molecular Targets and Affected Pathways

| Molecular Target | Cellular Location | Affected Signaling Pathway / Biological Process | Consequence of Interaction |

| EtRACK (PP5 Homolog) | Parasite Cytoplasm | Protein Dephosphorylation Signaling | Downregulation leads to hyperphosphorylation, dysregulation of cell cycle, and initiation of apoptosis. |

| Apoptosis Machinery | Parasite Cytoplasm / Nucleus | Programmed Cell Death Pathway | Activation of caspase-like proteases, DNA fragmentation, and execution of cell death. |

| Chlorophyll a-D1 Homolog Complex | Apicoplast | Apicoplast Metabolism (e.g., Fatty Acid/Isoprenoid Synthesis) | Disruption of essential metabolic functions housed within the apicoplast, leading to metabolic failure and death. |

| Gametocyte Differentiation Factors | Parasite Cytoplasm / Nucleus | Sexual Stage Development (Gametogony) | Inhibition of gene expression or protein function required for the maturation of micro- and macrogametes. |

Pharmacokinetic Research Paradigms of Diclazuril

Species-Specific Pharmacokinetic Profiling in Animal Models

The pharmacokinetic behavior of Diclazuril (B1670474) exhibits notable variations across different animal species. These differences are critical for understanding its disposition within the body.

The absorption of Diclazuril following oral administration is generally limited and can vary significantly between species. inchem.orgfao.orgijvm.org.il In rats, absorption is limited, with maximum plasma concentrations (Cmax) of approximately 1 µg/mL reached at 8 hours (Tmax) post-administration. inchem.orgeuropa.eu Studies in broiler chickens and turkeys show a faster absorption, with Cmax values of 1.5-2.0 µg-eq/mL and 1.78 µg-eq/mL, respectively, both occurring at a Tmax of 6 hours. inchem.orgeuropa.eu

In contrast, absorption in ruminants and other species appears slower and less complete. ijvm.org.ileuropa.eu Sheep exhibit poor absorption, with plasma concentrations peaking between 24-48 hours. inchem.org A study comparing pre-ruminant and ruminant lambs found that younger, pre-ruminant animals had a higher systemic availability, with a Cmax of 1321 ng/mL at 9.4 hours, compared to 974 ng/mL at 21.2 hours in ruminant lambs. ijvm.org.il In calves, Diclazuril is also poorly absorbed, showing a mean Cmax of 0.039 mg/L at a Tmax of 12 hours. europa.eu Similarly, piglets show a Cmax of 0.035 mg/L, but at a later Tmax of 24 hours. europa.eu The bioavailability of Diclazuril can be influenced by its formulation; a sodium salt version showed increased bioavailability compared to the pure compound in cattle. researchgate.net

| Species | Maximum Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Notes |

|---|---|---|---|

| Rats | ~1 µg/mL | 8 hours | Limited absorption noted. inchem.orgeuropa.eu |

| Chickens (Broiler) | 1.5-2.0 µg-eq/mL | 6 hours | - |

| Turkeys | 1.78 µg-eq/mL | 6 hours | - |

| Rabbits | 1.03-1.15 mg-eq/L | 6-48 hours (plateau) | Plasma concentrations reached a plateau. fao.org |

| Sheep (Lambs) | 0.012-0.016 µg/mL | 24-48 hours | Poor absorption observed. inchem.org |

| Lambs (Pre-ruminant) | 1321 ng/mL | 9.4 hours | Systemic availability was higher than in ruminant lambs. ijvm.org.il |

| Lambs (Ruminant) | 974 ng/mL | 21.2 hours | - |

| Calves | 0.039 mg/L | 12 hours | Poorly absorbed after oral administration. europa.eu |

| Piglets | 0.035 mg/L | 24 hours | - |

| Japanese Quails | 5.35 µg/mL | 8 hours | - |

| Domestic Pigeons | 9.14 µg/mL | 8 hours | - |

Following absorption, Diclazuril undergoes rapid but limited distribution to systemic tissues. inchem.orgfao.org Generally, tissue concentrations are lower than corresponding plasma concentrations. inchem.org In rats, the liver shows the highest concentration among organs, at about 50% of the plasma level, while kidney, lung, and heart concentrations are around 20-30% of plasma levels. inchem.org

In chickens and turkeys, a similar pattern of rapid but limited distribution is observed, with tissue concentrations being slightly to markedly lower than in plasma. inchem.org The liver and kidneys consistently show the highest concentrations across most species studied. inchem.org For example, 24 hours after administration to lambs, Diclazuril concentrations were highest in the liver (0.280-0.298 mg/kg), followed by fat, kidney, and muscle. europa.eu In piglets, the highest concentration was found in fat + skin (162 µg/kg), followed by liver, kidney, and muscle. europa.eu In calves, fat also showed the highest concentration (361 µg/kg), followed by liver, kidney, and muscle 24 hours post-administration. europa.eu A physiologically based pharmacokinetic (PBPK) model for broiler chickens calculated tissue/plasma partition coefficients, with the liver having a high value (0.9613), indicating notable distribution to this organ. mdpi.com

| Species | Time Post-Dosing | Liver Concentration | Kidney Concentration | Fat/Fat + Skin Concentration | Muscle Concentration |

|---|---|---|---|---|---|

| Rats | - | ~50% of plasma conc. | ~20-30% of plasma conc. | - | 5-7% of plasma conc. inchem.org |

| Lambs (7 weeks old) | 24 hours | 0.280 mg/kg | 0.038 mg/kg | 0.042 mg/kg | 0.013 mg/kg europa.eu |

| Rabbits | 24 hours | 1.60 mg/kg | 0.60 mg/kg | 0.20 mg/kg | Not detected europa.eu |

| Piglets | 24 hours | 45.2 µg/kg | 43.1 µg/kg | 162 µg/kg | 33.8 µg/kg europa.eu |

| Calves | 24 hours | 108 µg/kg | 75.2 µg/kg | 361 µg/kg | 25.8 µg/kg europa.eu |

Metabolism of Diclazuril is generally limited across all species investigated. inchem.orgfao.org The unchanged parent drug accounts for the vast majority of the compound found in plasma, tissues, and excreta. inchem.orgeuropa.eu In rats, unchanged Diclazuril represented most of the radioactivity in feces, with two metabolites accounting for less than 0.5% of the dose. inchem.org Similarly, in chickens, parent Diclazuril accounted for over 90% of the residue in the liver. inchem.org

While metabolism is not extensive, several minor metabolites have been identified. In rabbits, various metabolites were found in urine, though this is a minor excretion route. inchem.org In turkeys, at least eight metabolites were identified in the excreta, but the parent drug still constituted the major part (55.8% of the dose). inchem.org A degradation product, coded DM5, was noted in turkey excreta, accounting for 5.3% of the dose. inchem.org Another metabolite, a triazine-dione ring cleavage product, was found in both broilers and turkeys. inchem.org In goats, metabolism was the most extensive compared to other species, with the parent compound representing about 59.7% of the radioactivity. europa.eu In vitro studies using hepatocytes from sheep and pigs also confirmed that the metabolic transformation of Diclazuril is very limited. europa.eunoahcompendium.co.uk

The primary route of elimination for Diclazuril is via the feces, with the substance being excreted almost entirely as the unchanged parent drug. inchem.orgeuropa.eu In rats, 90% of a dose was excreted in the feces within 24 hours, and 92% within four days, with only 0.04% found in the urine. inchem.org A similar rapid fecal excretion was seen in rabbits, where 70% of the dose was recovered in feces within 48 hours, and over 98% was excreted within 10 days. inchem.orgfao.org Biliary excretion was determined to be a minor pathway in rabbits. inchem.orgfao.org

In avian species, elimination is also predominantly through the excreta as unchanged Diclazuril. inchem.org In chickens, about half the dose was excreted within 24 hours, with cumulative excretion reaching over 95% in 10 days. inchem.org The elimination half-life from plasma is approximately 50 hours in chickens and 38 hours in turkeys. inchem.org In rats, the elimination half-life for total residues from plasma is 53 hours. inchem.orgfao.org For rabbits, the plasma elimination half-life is about 2-2.5 days. fao.org

Stereoselective Pharmacokinetics of Diclazuril Enantiomers

Diclazuril is a chiral compound, existing as (R)- and (S)-enantiomers. nih.govresearchgate.netacs.org Research has shown that the pharmacokinetics of these enantiomers can differ, a phenomenon known as stereoselectivity. nih.govresearchgate.netacs.org

Studies in broiler chickens have revealed significant stereoselective differences in the pharmacokinetics of Diclazuril enantiomers. nih.govacs.orgacs.org After administration, the systemic exposure to the (S)-enantiomer is substantially higher than to the (R)-enantiomer. nih.govresearchgate.net The area under the concentration-time curve (AUC) for (S)-Diclazuril was approximately twice that of (R)-Diclazuril in chicken plasma. nih.govresearchgate.netacs.org This indicates a differential absorption or clearance between the two enantiomers.

| Parameter | (R)-Diclazuril | (S)-Diclazuril | Key Finding in Chickens |

|---|---|---|---|

| Area Under Curve (AUC) | Lower | ~2x higher than (R)-form | Significantly different systemic exposure. nih.govresearchgate.netacs.org |

| Elimination Half-life (t1/2β) | Shorter | ~1.4x longer than (R)-form | (S)-enantiomer is eliminated more slowly. nih.govresearchgate.netacs.org |

| Muscle & Liver Concentration | Lower | Higher | Stereoselective tissue distribution. nih.govresearchgate.netacs.org |

| Kidney Concentration | Higher | Lower | Opposite distribution pattern compared to liver/muscle. nih.govresearchgate.netacs.org |

Enantiomer-Specific Metabolic Fate and Excretion Profiles

Diclazuril is a chiral compound, existing as (R)- and (S)-enantiomers. Research into the stereoselective pharmacokinetics of diclazuril in broiler chickens has revealed differences in the metabolic fate and excretion of its enantiomers. While diclazuril generally undergoes limited metabolism, with the parent drug being the primary substance excreted, the disposition of the individual enantiomers varies. fao.orgresearchgate.netinchem.org

Studies have shown that the elimination of diclazuril enantiomers from plasma is stereoselective. Following administration of the racemic mixture to broiler chickens, the elimination half-life (t1/2β) of the (R)-diclazuril enantiomer was found to be shorter than that of the (S)-enantiomer. researchgate.netnih.gov Specifically, the elimination half-life of (S)-diclazuril was approximately 1.4 times that of (R)-diclazuril. researchgate.netnih.govacs.org This indicates a faster clearance of the (R)-enantiomer from the plasma.

The distribution and residual elimination of diclazuril enantiomers in edible tissues also exhibit stereoselectivity. In broiler chickens, the concentration of (R)-diclazuril was found to be lower than that of (S)-diclazuril in muscle and liver tissues. researchgate.netnih.gov Conversely, the kidney showed a higher concentration of the (R)-enantiomer compared to the (S)-enantiomer. researchgate.netnih.gov There were no significant differences observed in the elimination rates of the two enantiomers within the same tissue type at each sampling time. researchgate.net

The primary route of excretion for diclazuril in various animal species, including rats and rabbits, is through the feces, with the unchanged parent drug accounting for the vast majority of the excreted substance. fao.orginchem.org More than 90% of a radiolabeled dose has been recovered in the feces within 24 to 96 hours in rats, with only a very small fraction detected in the urine. fao.orginchem.org While minor metabolites have been detected, they constitute a very small percentage of the total dose, underscoring the limited metabolic breakdown of the compound. fao.orginchem.org A study in chickens identified a degradation product resulting from the cleavage of the triazine-dione ring, which accounted for a small percentage of the excreted dose. inchem.org

Table 1: Comparative Pharmacokinetic Parameters of Diclazuril Enantiomers in Broiler Chicken Plasma

| Parameter | (R)-Diclazuril | (S)-Diclazuril |

|---|---|---|

| Elimination Half-Life (t1/2β) Multiplier | 1 | ~1.4 |

| Area Under the Curve (AUC) Multiplier | 1 | ~2 |

Source: researchgate.netnih.govacs.org

Table 2: Relative Tissue Concentration of (R)-Diclazuril Compared to (S)-Diclazuril in Broiler Chickens

| Tissue | Relative Concentration of (R)-Diclazuril |

|---|---|

| Muscle | Lower |

| Liver | Lower |

| Kidney | Higher |

Source: researchgate.netnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Diclazuril

Physiologically based pharmacokinetic (PBPK) models have emerged as valuable tools for predicting the concentration of veterinary drug residues in animal tissues, offering a more mechanistic approach compared to traditional regression analysis. researchgate.net A PBPK model has been developed and validated for diclazuril in broiler chickens to forecast its residue levels following administration. researchgate.net

These models are constructed based on the physiological characteristics of the animal and the physicochemical properties of the drug. A typical PBPK model for diclazuril in broiler chickens is a flow-limited model comprising multiple compartments that represent various tissues and organs. researchgate.net One such model consists of nine compartments: arterial and venous plasma, lung, muscle, skin with fat, kidney, liver, intestine contents, and a compartment for the rest of the body. researchgate.net

The model incorporates key physiological parameters, such as tissue weights and blood flow rates, which are often sourced from published literature. researchgate.net Drug-specific parameters, including tissue-to-plasma partition coefficients, are determined experimentally or through optimization techniques. researchgate.net The model simulates the absorption, distribution, metabolism, and excretion of diclazuril. For oral administration, it is assumed that diclazuril enters the intestinal tract, from where it is absorbed. researchgate.net The model accounts for both hepatic elimination and excretion of unabsorbed drug in the feces. researchgate.net

Sensitivity analysis of these PBPK models has identified parameters that significantly influence the concentration of diclazuril in muscle tissue. These influential parameters are often related to cardiac output, as well as the rates of drug absorption and elimination. researchgate.net By using techniques such as Monte Carlo simulations, these models can be used to predict withdrawal periods for the drug under different administration scenarios. researchgate.net The developed PBPK models have been validated by comparing their predicted diclazuril concentrations in various tissues with experimentally observed data, demonstrating their accuracy and utility in ensuring food safety. researchgate.net

Table 3: Components of a Physiologically Based Pharmacokinetic (PBPK) Model for Diclazuril in Broiler Chickens

| Model Component | Description |

|---|---|

| Model Type | Flow-limited |

| Compartments | Arterial Plasma, Venous Plasma, Lung, Muscle, Skin + Fat, Kidney, Liver, Intestine Contents, Rest of Body |

| Key Physiological Parameters | Tissue Weights, Blood Flow Rates, Cardiac Output |

| Drug-Specific Parameters | Tissue/Plasma Partition Coefficients, Absorption Rate Constant, Hepatic Elimination Rate, Fecal Excretion Rate |

| Application | Prediction of tissue residue concentrations, Estimation of withdrawal periods |

Source: researchgate.net

Advanced Analytical Methodologies for Diclazuril Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone of Diclazuril (B1670474) analysis, providing high selectivity and accuracy. These techniques involve the separation of Diclazuril from complex matrices, followed by its detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of Diclazuril in various samples, including animal feed and tissues. frontiersin.orgnih.govoup.com The method typically involves extracting the drug from the sample, followed by a clean-up step using solid-phase extraction (SPE) to isolate Diclazuril. oup.com

The separation is commonly achieved on a reversed-phase column, such as a C18 or ODS column. oup.comacs.orgnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous component, which may be acidified. oup.comoup.comresearchgate.net Detection is frequently performed using an ultraviolet (UV) detector at a specific wavelength, such as 275 nm or 280 nm. oup.comresearchgate.neteuropa.eu Diode-Array Detection (DAD) offers the advantage of acquiring the entire UV-visible spectrum simultaneously, enhancing the specificity of the analysis. measurlabs.com

A stability-indicating HPLC method has been developed to determine Diclazuril in the presence of its degradation products, utilizing a C18 column with a mobile phase of acetonitrile and 0.2% phosphoric acid and UV detection at 275 nm. oup.com Interlaboratory studies have been conducted to validate HPLC methods for Diclazuril in premixes and supplemented feed, demonstrating the reproducibility of these techniques. oup.com The performance of HPLC methods coupled with UV or DAD for determining Diclazuril levels in feed has been assessed, with target limits of detection and quantification being 0.1 mg/kg and 0.5 mg/kg, respectively. europa.eueuropa.eu

Table 1: Examples of HPLC Methods for Diclazuril Analysis

| Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Animal Feed | Reversed-phase ODS | Acidified Methanol | UV (280 nm) | Reproducibility relative standard deviations were 7.38% and 7.53% for premixes and 9.67%, 13.65%, and 18.61% for supplemented feed. | oup.com |

| Drug Substance | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and 0.2% Phosphoric Acid | UV (275 nm) | The method was able to separate Diclazuril from its degradation products. | oup.com |

| Poultry Feed | Not specified | Ternary Gradient | UV/DAD (280 nm) | Relative standard deviation for repeatability ranged from 4.5% to 11.2%, and for reproducibility varied between 14.3% and 18.1%. | europa.eu |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the quantitative determination of Diclazuril in various biological matrices, including poultry tissues, eggs, and plasma. acs.orgnih.govresearchgate.netcabidigitallibrary.orgresearchgate.netnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

The methodology typically involves a simple sample clean-up with an organic solvent. acs.orgnih.gov Separation is achieved using a reversed-phase C18 column with a gradient mobile phase of acetonitrile and water. acs.orgnih.govresearchgate.net Electrospray ionization (ESI) in the negative ion mode is commonly used to produce precursor ions of Diclazuril, which are then selected for collisional dissociation. acs.orgnih.govresearchgate.net The system is often operated in the multiple reaction monitoring (MRM) mode to achieve the highest sensitivity and specificity. researchgate.netnih.gov

LC-MS/MS methods have been validated according to international guidelines, demonstrating excellent performance characteristics. acs.orgnih.govresearchgate.net For instance, a method for detecting Diclazuril in poultry meat showed a decision limit of 0.5 µg/kg. acs.orgnih.gov In animal plasma, a limit of quantification of 1 ng/mL and a limit of detection of 0.03 ng/mL have been achieved. researchgate.netnih.gov These methods have been successfully applied in pharmacokinetic studies and for monitoring drug residues in food products. researchgate.netcabidigitallibrary.orgnih.gov

Table 2: Performance of LC-MS/MS Methods for Diclazuril

| Matrix | Ionization Mode | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Key Findings | Reference |

|---|---|---|---|---|---|

| Poultry Tissues & Feed | ESI Negative | Not specified | 0.5 µg/kg (in meat) | Average steady-state concentrations were 94, 135, and 722 µg/kg in breast, thigh, and liver, respectively. | acs.orgnih.gov |

| Animal Plasma | ESI Negative | 1 ng/mL | 0.03 ng/mL | Calibration curves showed good linear correlation (r ≥ 0.9991). | researchgate.netnih.gov |

| Chicken Muscle & Eggs | Not specified | 0.3 µg/kg | 0.1 µg/kg | Average recoveries in muscle and eggs were 90.1–105.2% and 94.0–103.7%, respectively. | mdpi.com |

Gas Chromatography with Specialized Detectors (e.g., Electron Capture, Thermionic Specific)

Gas Chromatography (GC) offers another instrumental approach for the analysis of Diclazuril, particularly with the use of specialized detectors that provide high sensitivity towards halogenated compounds like Diclazuril. frontiersin.orgnih.govresearchgate.net

A notable application is the use of a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD). fao.org The presence of chlorine atoms in the Diclazuril molecule makes it an excellent target for the ECD, which is highly sensitive to electrophilic compounds. thermofisher.com This method has been used to determine Diclazuril residues in plasma and tissues, with extraction procedures recovering over 80% of the residues. fao.org While GC-MS methods have also been described for Diclazuril in feed, the GC-ECD provides a sensitive and more cost-effective alternative to mass spectrometry for certain applications. acs.orgthermofisher.comredalyc.org

Immunoanalytical Approaches for Diclazuril Detection

Immunoanalytical methods are based on the specific binding interaction between an antibody and its target antigen, in this case, Diclazuril. These methods are often used for rapid screening and high-throughput analysis.

Enzyme-Linked Immunosorbent Assays (ELISA) Development and Validation

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique for the detection of Diclazuril. frontiersin.orgnih.govresearchgate.net These assays are typically designed in a competitive format, where Diclazuril in the sample competes with a labeled Diclazuril conjugate for a limited number of antibody binding sites. assaygenie.comabbexa.comcreative-diagnostics.com

The development of a Diclazuril ELISA involves the production of specific antibodies, often monoclonal antibodies (mAbs), which are generated by immunizing animals with a Diclazuril-protein conjugate. nih.govfrontiersin.org The performance of the ELISA is highly dependent on the sensitivity and specificity of the antibody used. nih.gov

Various ELISA kits for Diclazuril are commercially available, offering sensitivities in the low parts-per-billion (ppb) or nanogram per milliliter (ng/mL) range. assaygenie.comabbexa.comcreative-diagnostics.com For example, one developed ELISA using a specific mAb had a half-maximal inhibitory concentration (IC50) of 0.449–0.517 ng/mL and a detection limit of 0.10 ng/mL. nih.govfrontiersin.org Another study reported a one-step indirect competitive ELISA (icELISA) with an IC50 value of 0.952 μg/kg. nih.gov These assays have shown good recovery rates and precision in various matrices like chicken and duck tissues. nih.govfrontiersin.org

Table 3: Characteristics of Diclazuril ELISA Kits and Methods

| Assay Type | Sensitivity/LOD | IC50 | Cross-Reactivity | Matrix | Reference |

|---|---|---|---|---|---|

| Diagnostic ELISA | 0.05 ng/mL (sensitivity), 0.10 ng/mL (LOD) | 0.449–0.517 ng/mL | Very minimal (<0.1%) with related compounds | Chicken, Duck | nih.govfrontiersin.org |

| Competitive ELISA | 0.3 ppb (ng/mL) | Not specified | <0.1% with Toltrazuril, Ponazuril, Clazuril | Tissue, Eggs | assaygenie.com |

| One-step icELISA | Not specified | 0.952 µg/kg | High specificity | Animal-origin food | nih.gov |

| Indirect Competitive ELISA | 0.24 ng/mL (LOD) | 1.8 ng/mL | Negligible with other coccidiostats | Chicken | creative-diagnostics.com |

Chemiluminescent Immunoassays and Colloidal Gold Immunoassays

In addition to ELISA, other immunoanalytical formats have been developed for Diclazuril detection, offering advantages such as higher sensitivity and suitability for rapid, on-site testing.

Chemiluminescent immunoassays (CLIA) combine the specificity of an immunoassay with the high sensitivity of chemiluminescence detection. researchgate.net A highly efficient chemiluminescent immunoassay for Diclazuril in chicken muscle reported a half-maximal inhibitory concentration (IC50) of 0.48 µg/kg and a limit of detection of 0.02 µg/kg. frontiersin.orgnih.govresearchgate.netresearchgate.net A biotin-streptavidin system-based chemiluminescence enzyme immunoassay (BASA-CLEIA) was shown to be more sensitive than traditional CLEIA and ELISA methods. researchgate.net

Colloidal gold immunoassays, often in the form of lateral-flow strips, provide a rapid and user-friendly format for on-site screening. frontiersin.orgnih.gov A colloidal gold immunoassay for Diclazuril has been developed with a detection limit of 2 µg/kg. frontiersin.orgnih.govresearchgate.netresearchgate.net These methods are valuable for rapid batch inspections where large-scale instrumental analysis is not feasible. researchgate.netresearchgate.net

Table 4: Performance of Other Immunoanalytical Methods for Diclazuril

| Method | Limit of Detection (LOD) | IC50 | Matrix | Key Advantage | Reference |

|---|---|---|---|---|---|

| Chemiluminescent Immunoassay | 0.02 µg/kg | 0.48 µg/kg | Chicken Muscle | High sensitivity | frontiersin.orgnih.govresearchgate.netresearchgate.net |

| Colloidal Gold Immunoassay | 2 µg/kg | Not specified | Not specified | Rapid, on-site screening | frontiersin.orgnih.govresearchgate.netresearchgate.net |

Method Validation and Performance Characteristics in Research Contexts

The validation of analytical methods is a critical process in research to ensure that the performance characteristics of the method are suitable for their intended analytical application. nexusacademicpublishers.com This process establishes, through laboratory studies, the reliability and accuracy of a given method for the determination of a specific analyte. For Diclazuril, various analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been rigorously validated according to international guidelines, such as those from the International Conference on Harmonization (ICH). nexusacademicpublishers.comoup.comoup.com

Specificity and Selectivity Determinations

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In Diclazuril research, establishing specificity is crucial to avoid interference and ensure that the detected signal corresponds solely to Diclazuril.

Several research studies have successfully demonstrated the specificity of their developed methods. In one study using a reversed-phase HPLC method, specificity was confirmed by subjecting Diclazuril to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. oup.comoup.com The developed method was able to separate the Diclazuril peak from all resulting degradation products, proving its stability-indicating nature. oup.comoup.com The purity of the Diclazuril peak in both the drug substance and drug products was confirmed using a photodiode array (PDA) detector, with peak purity values greater than 0.997, indicating no interference from excipients or degradation products. oup.comoup.com

For LC-MS/MS methods, specificity is often achieved by operating the mass spectrometer in the multiple reaction monitoring (MRM) mode. nih.gov This highly selective technique monitors specific precursor-to-product ion transitions, providing a high degree of certainty in the identification and quantification of the analyte. nih.gov The specificity of an LC-MS/MS method for Diclazuril in animal plasma was demonstrated through this approach, ensuring no interference from endogenous plasma components. nih.gov Similarly, the specificity of an HPLC method for broiler tissues was evaluated by analyzing blank muscle samples, a pure Diclazuril standard, and a spiked muscle sample, observing no interfering peaks at the retention time of Diclazuril. nexusacademicpublishers.com

Immunoassays also require rigorous specificity testing. A chemiluminescence enzyme immunoassay (CLEIA) based on a biotin-streptavidin system was shown to be highly specific for Diclazuril, with negligible cross-reactivity (<0.01%) with other coccidiostats like toltrazuril, robenidine (B1679493) hydrochloride, nicarbazin, halofuginone, amprolium, monensin, and maduramycin. researchgate.netresearchgate.net

Linearity and Dynamic Range Assessments

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. msu.edu The dynamic range is the interval between the upper and lower concentration of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. eurachem.org

Analytical methods for Diclazuril have been shown to be linear over various concentration ranges, as evidenced by high correlation coefficients (r or R²), typically greater than 0.99. This indicates a strong linear relationship between the analyte concentration and the instrumental response.

Precision and Accuracy Evaluation

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the mean of a set of results to the actual (true) value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. nexusacademicpublishers.com

Validation studies for Diclazuril analytical methods consistently report high accuracy and precision, with recovery rates typically between 80% and 120% and RSD values well within the accepted limits set by regulatory guidelines.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nexusacademicpublishers.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nexusacademicpublishers.comresearchgate.net These parameters are crucial for determining trace amounts of Diclazuril, especially in residue analysis. They are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. oup.comoup.comnih.gov

Application of Analytical Methods in Residue Depletion Studies for Research Models

Validated analytical methods are fundamental tools for conducting residue depletion studies in research animals. These studies are essential for understanding the pharmacokinetics of a drug, including its distribution, metabolism, and elimination from the body. fao.orgmdpi.com By analyzing tissues and plasma at various time points after drug administration is ceased, researchers can determine the rate at which drug residues decline. researchgate.netfao.org

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used in a research experiment involving 70 chickens fed with Diclazuril-medicated feed. researchgate.net The study analyzed breast, thigh, and liver tissues daily after the withdrawal of the medicated feed. This allowed for the determination of steady-state concentrations and the depletion rate of Diclazuril, finding that residues were still present nine days after withdrawal. researchgate.net Average steady-state concentrations were found to be 94 µg/kg in breast, 135 µg/kg in thigh, and 722 µg/kg in liver. researchgate.net

In rabbits, plasma concentrations of Diclazuril reached a steady state within 10 days of continuous dosing. fao.org After the medicated feed was removed, the residues in the plasma depleted with a half-life of about 2 to 2.5 days. fao.org Similarly, in sheep, a validated LC/ESI-MS/MS method was successfully applied to determine Diclazuril concentrations in plasma samples, demonstrating its utility in pharmacokinetic field studies. nih.gov

Radio-labeled studies in rats showed that Diclazuril is primarily excreted in feces, with the unchanged parent drug being the major component of the residue. fao.org In chickens, metabolic profiling using radio-HPLC confirmed that the total residue in plasma, muscle, and skin/fat was unchanged Diclazuril. fao.org These findings, made possible by robust analytical methods, are crucial for developing and validating predictive models, such as physiologically based pharmacokinetic (PBPK) models, which can estimate drug residue concentrations and inform withdrawal period recommendations. mdpi.com

Resistance Mechanisms and Evolutionary Dynamics in Parasitic Systems

Emergence and Characterization of Diclazuril-Resistant Parasite Strains

The development of resistance to diclazuril (B1670474) has been documented in both laboratory settings and field isolates. cambridge.orgijvets.com In controlled laboratory environments, resistant strains of Eimeria have been successfully developed through the serial passage of parasites in chickens that are medicated with progressively higher concentrations of the drug. cambridge.org For instance, a diclazuril-resistant (DZR) strain of Eimeria tenella was induced that demonstrated full resistance to 1.2 ppm of diclazuril. nih.govresearchgate.net Similarly, resistance was induced in the Houghton strains of Eimeria acervulina and Eimeria tenella after 10 passages, although this resistance was not absolute, as the drug retained some level of efficacy. cambridge.org

Field isolates from commercial broiler farms have also shown varying degrees of resistance to diclazuril. ijvets.com Studies have reported that while diclazuril is effective against strains that have not been previously exposed, resistance can emerge in field populations of E. acervulina, E. maxima, and E. tenella following its use. ijvets.com Anticoccidial sensitivity tests (AST) on field isolates have confirmed resistance, with one study finding that 25% or fewer of the tested isolates were effectively controlled by diclazuril at a 1 ppm concentration before a management change. bioone.org Interestingly, some research has indicated that the development of resistance can be associated with a reduction in the parasite's pathogenicity compared to its drug-sensitive parental line. cambridge.org

Table 1: Characterization of Diclazuril-Resistant Eimeria Strains

| Parasite Strain | Method of Development | Level of Resistance | Associated Characteristics | Reference |

|---|---|---|---|---|

| Eimeria tenella (DZR) | Laboratory induction (drug concentration-increasing method) | Fully resistant to 1.2 ppm diclazuril | Downregulation of EtPGK; decreased EtPGK enzyme activity. | nih.govresearchgate.net |

| Eimeria acervulina (Houghton) | Laboratory induction (10 passages) | Partial resistance (drug retained some efficacy) | N/A | cambridge.org |

| Eimeria tenella (Houghton) | Laboratory induction (10 passages) | Partial resistance (drug retained some efficacy) | Lower pathogenicity than parental line. | cambridge.org |

| Field Isolates (Eimeria spp.) | Field selection under drug pressure | Variable; ≤25% of isolates effectively controlled by 1 ppm diclazuril in one study. | Widespread emergence compromises drug efficacy. | bioone.org |

Molecular Basis of Resistance Development

Research into the molecular underpinnings of diclazuril resistance has identified several genetic and transcriptional changes in resistant parasites. nih.govnih.gov Transcriptome analysis comparing drug-resistant and drug-sensitive strains of E. tenella has revealed multiple differentially expressed genes, suggesting complex resistance mechanisms. tandfonline.com

One significant finding is the differential downregulation of the gene encoding phosphoglycerate kinase (EtPGK) in diclazuril-resistant E. tenella strains. nih.govscite.airesearchgate.net Both the transcription and translation levels of EtPGK were found to be lower in resistant strains compared to drug-sensitive ones. nih.govresearchgate.net Furthermore, the transcription level of EtPGK showed a negative correlation with the concentration of diclazuril, and the enzyme activity of EtPGK was also decreased in the resistant strain. nih.govresearchgate.net This suggests that alterations in the parasite's energy metabolism pathways may play a role in the resistance mechanism. nih.gov

Other studies have pointed to changes in genes related to parasite invasion and replication. Diclazuril treatment was shown to significantly downregulate the expression of several invasion-related microneme genes (EtMIC1, EtMIC2, EtMIC3, EtMIC4, and EtMIC5) in the second-generation merozoites of E. tenella. researchgate.net This treatment also decreased the expression of EtCRK2, a cyclin-dependent kinase, suggesting that diclazuril may interfere with the parasite's cell cycle. researchgate.net

More recent investigations using forward genetic analysis have pinpointed specific genomic regions associated with diclazuril resistance. researchgate.netnih.gov By performing a genetic cross between a diclazuril-resistant strain and a monensin-resistant strain, researchers identified two genomic regions with strong selection signals in the resulting progeny that were resistant to diclazuril. nih.gov These regions, located on chromosomes 7 and 9, contained numerous single nucleotide polymorphisms (SNPs) that led to 26 nonsynonymous mutations in various protein-coding genes, which are now considered candidate genes for conferring resistance. nih.gov

Table 2: Genomic Regions and Candidate Genes Associated with Diclazuril Resistance in Eimeria tenella

| Genomic Region | Location | Key Findings | Reference |

|---|---|---|---|

| Region 1 | chr07: 9659–766820 | Contains 119 SNPs with a high ΔSNP-index (>0.8), indicating strong selection. Part of a larger region containing multiple nonsynonymous mutations. | nih.gov |

| Region 2 | chr09: 2643130–2928871 | Contains 170 SNPs with a high ΔSNP-index (>0.8). The combined regions (1 and 2) harbor 26 nonsynonymous mutations in protein-coding genes. | nih.gov |

Impact of Diclazuril Treatment on Parasite Population Genetics

The use of diclazuril acts as a powerful selective pressure on Eimeria populations, fundamentally altering their genetic composition over time. tandfonline.combioone.org The core principle is that drug treatment eliminates susceptible parasites, allowing rare, pre-existing resistant mutants to survive and reproduce. bioone.org This leads to an increase in the frequency of resistance-conferring genes within the parasite population, eventually rendering the drug less effective. tandfonline.com

The dynamics of this genetic shift have been demonstrated in field settings. One study examined the sensitivity of Eimeria populations to diclazuril in commercial broiler complexes. bioone.org In complexes that continued to use other in-feed anticoccidial drugs in a rotation program, the sensitivity of the parasite population to diclazuril remained largely unchanged over two grow-out cycles. bioone.org However, in complexes that switched to using a live coccidiosis vaccine composed of drug-sensitive parasite strains, a significant increase in sensitivity to diclazuril was observed. bioone.org After two cycles of vaccination, 60% to 100% of the parasite isolates from these complexes were effectively controlled by diclazuril, a marked improvement from the initial baseline. bioone.org

This finding illustrates a key concept in parasite population genetics: the genetic makeup of the population is not fixed. The introduction of a large population of drug-sensitive genes, via the vaccine, effectively diluted the prevalence of resistance genes. bioone.org This process, where drug-sensitive parasites outcompete resistant ones in the absence of the specific drug, can restore the efficacy of an anticoccidial drug. bioone.org Such strategies, based on an understanding of population biology, are essential for developing sustainable long-term control programs and mitigating the inevitable evolution of resistance. tandfonline.com

Research on Diclazuril Derivatives and Analogues

Synthetic Strategies for Diclazuril (B1670474) Derivatives

The synthesis of Diclazuril derivatives is foundational to exploring their potential as improved therapeutic agents. While racemic Diclazuril is the common starting point for many syntheses, the focus on the (R)-enantiomer requires specific chiral separation techniques, as direct enantioselective synthesis routes are not widely established.

The primary strategy to isolate (R)-Diclazuril involves the chiral separation of a racemic mixture. High-Performance Liquid Chromatography (HPLC) is the most effective method documented for this purpose. researchgate.netresearchgate.netnih.gov Researchers have successfully developed semi-preparative HPLC methods to resolve and purify the enantiomers with high purity (enantiomeric excess >98%). researchgate.netnih.gov This separation allows for the specific study of the (R)-enantiomer and its use as a precursor for chiral derivatives. Key parameters in this separation include the choice of chiral stationary phase (CSP) and the composition of the mobile phase. researchgate.netnih.gov

Table 1: HPLC Conditions for Chiral Separation of Diclazuril Enantiomers

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate)-coated | Single-urea-bound 4-chlorophenylcarbamoylated β-cyclodextrin |

| Mobile Phase | n-hexane–trifluoroacetic acid–ethanol | n-hexane–trifluoroacetic acid–ethanol |

| Detection | Electronic Circular Dichroism / UV | Liquid Chromatography-Tandem Mass Spectrometry |

| Result | Successful semi-preparative separation with >98% enantiomeric purity. researchgate.netnih.gov | Effective separation for analytical and residue detection purposes. researchgate.netnih.gov |

This table summarizes data from studies on the chiral separation of Diclazuril enantiomers. researchgate.netresearchgate.netnih.govnih.gov

Once the racemic mixture is produced or the (R)-enantiomer is isolated, further derivatization can occur. A documented synthetic route involves the creation of carboxyl derivatives. For instance, a Diclazuril carboxyl derivative was synthesized by reacting Diclazuril with carboxymethyl hydroxylamine (B1172632) in dimethylformamide (DMF) with pyrrolidine, a reaction aimed at creating haptens for immunoassay development. frontiersin.org This strategy highlights how the core structure can be modified to introduce new functional groups, enabling conjugation to proteins or the creation of other novel analogues. frontiersin.org

Exploration of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the molecular architecture of Diclazuril and its analogues influences their biological activity. For Diclazuril, the stereochemistry at the chiral center is a critical determinant of its efficacy.

The core structure of Diclazuril consists of a 1,2,4-triazine-dione ring system linked to a substituted benzeneacetonitrile moiety. biovet.com Its mode of action is believed to be as a nucleoside analogue that interferes with nucleic acid synthesis, affecting the later stages of the parasite's life cycle, including schizogony and gametogony. biovet.comnih.gov It also disrupts the formation of the oocyst wall. nih.gov

The most significant finding in the SAR of Diclazuril is the stereoselectivity of its biological activity. Research has demonstrated that the (R)-enantiomer possesses greater biological activity than the (S)-enantiomer. Specifically, molecular docking studies have shown that serum albumins, which are key for drug transport in the bloodstream, have a stronger binding affinity for (R)-Diclazuril compared to the (S)-enantiomer. researchgate.net This enhanced interaction, primarily driven by hydrogen bonds and Van der Waals forces, can lead to different pharmacokinetic and pharmacodynamic profiles between the enantiomers. researchgate.net The anticoccidial activity of (R)-Diclazuril has been observed to be significantly higher than that of the (S)-enantiomer at lower concentrations.

Modifications to the triazine ring and the phenyl groups are common strategies to probe the SAR. The chlorine and nitrile substituents on the benzeneacetonitrile part of the molecule are considered important for its potency. The exploration of other 1,2,4-triazine (B1199460) derivatives shows that this heterocyclic system is a versatile scaffold for developing compounds with a range of biological activities, including antimicrobial and acaricidal properties. scirp.orgresearchgate.net

Novel Compound Design and Development

The design and development of novel compounds based on the Diclazuril scaffold are primarily aimed at overcoming the growing challenge of drug resistance and improving the activity spectrum.

A notable success in this area is the development of Ethanamizuril , a novel triazine anticoccidial drug. caas.cn Developed through innovative modifications of the triazine chemical structure, Ethanamizuril demonstrates excellent efficacy against multiple Eimeria species. caas.cn A crucial advantage of this new compound is its lack of cross-resistance with existing triazine drugs like Diclazuril and Toltrazuril, making it a valuable tool for rotation programs in managing coccidiosis. caas.cn

Table 2: Anticoccidial Activity of Diclazuril vs. a Novel Analogue

| Compound | Target Species | Anticoccidial Index (ACI) | Key Finding |

|---|---|---|---|

| Diclazuril | Eimeria spp. | ~180-190 | Highly effective, but resistance is a growing concern. researchgate.net |

| Ethanamizuril | Eimeria spp. | >190 | Excellent efficacy and no cross-resistance with Diclazuril-resistant strains. caas.cn |

The Anticoccidial Index (ACI) is a measure of a drug's efficacy, with higher values indicating better performance. This table compares the reported activity of Diclazuril with the novel compound Ethanamizuril. caas.cnresearchgate.net

Patent literature also reveals ongoing efforts to develop new triazine derivatives. One approach involves synthesizing and screening metabolic products of existing drugs to identify new active chemical entities. google.com The design strategy often focuses on altering substituents on the phenyl rings or modifying the triazine core to enhance binding to the biological target or to evade resistance mechanisms developed by the parasite. google.com While some research explores entirely different scaffolds, such as quinazolinone derivatives, the triazine structure of Diclazuril remains a highly valuable and actively investigated template for the development of next-generation anticoccidial agents. x-mol.com

Synergistic and Combinatorial Research Approaches Involving Diclazuril

Interactions with Host Microbiota and Gut Health Research

The relationship between a host, its gut microbiota, and parasitic pathogens is a complex triad (B1167595) that influences the outcomes of infection and treatment. mdpi.com Coccidial infections, for instance, are known to significantly alter the composition and diversity of the host's gut microbiota. nih.gov Infections with Eimeria tenella can lead to a decrease in the abundance of most bacterial taxa while promoting the proliferation of potentially harmful bacteria like Enterobacteriaceae, Bacillus, Enterococcus, and Escherichia. nih.gov This disruption of the normal gut flora is a key aspect of the pathophysiology of coccidiosis.

The administration of anticoccidial drugs, including Diclazuril (B1670474), also impacts the gut microbial ecosystem. Research has shown that treatment with Diclazuril can alter the abundance of gut microbiota and their metabolic pathways. nih.gov While effective against the target parasite, this can lead to a reduction in bacterial diversity and a shift in the composition of indigenous microbes, resulting in the formation of a new microbial community. nih.gov Long-term chemical treatments may cause significant and potentially irreversible changes to the gut microbiota. nih.gov

The gut microbiota can also influence the efficacy of treatments. For example, the presence of gut bacteria is suggested to be necessary for the development and growth of parasites like E. tenella. mdpi.com Studies have shown that in a germ-free environment, the development of schizonts (a life-cycle stage of the parasite) is diminished compared to conventional animals. mdpi.com This suggests that the microbiota can indirectly affect parasite survival and the host's response. mdpi.com Understanding these intricate interactions is crucial for developing novel strategies, such as the use of probiotics and synbiotics, to control parasitic diseases while maintaining gut health. nih.govnih.gov

Combined Therapeutic Strategies with Other Antiparasitic Agents (e.g., Atovaquone, Toltrazuril)

To enhance therapeutic outcomes and potentially slow the emergence of drug resistance, Diclazuril has been studied in combination with other antiparasitic compounds.

Combination with Atovaquone

A combination of Diclazuril and Atovaquone has been investigated as a novel synergistic approach for the prophylaxis and treatment of toxoplasmosis, particularly in the context of fetal-maternal transmission. researchgate.netscirp.org In studies using pregnant mouse models infected with Toxoplasma gondii, the combined therapy demonstrated superior efficacy compared to monotherapy with either drug alone, especially in severe infections. scirp.orgnih.gov

The synergistic action of Diclazuril and Atovaquone was shown to protect both dams and fetuses from severe complications of toxoplasmosis. nih.gov This included the amelioration of symptoms such as pathological weight gain, ascites (fluid accumulation in the abdomen), hydrothorax (fluid in the chest cavity), and severe splenomegaly (enlarged spleen). scirp.orgnih.gov The combination therapy also preserved fetal health, protecting against retardation and demise. scirp.org Furthermore, it was effective in preventing severe colitis, pancreatitis, and pain-related abdominal hypersensitivity associated with the infection. nih.govfrontiersin.org

Table 1: Research Findings on Diclazuril and Atovaquone Combination Therapy against Toxoplasmosis in Pregnant Mice

| Endpoint Measured | Observation in Infected, Untreated Group | Outcome of Combined Diclazuril + Atovaquone Therapy | Source |

| Pathological Weight Gain | Excessive weight gain due to inflammatory adiposity accumulation. | Synergistically prevented pathological weight gain. | scirp.orgfrontiersin.org |

| Ascites & Hydrothorax | Severe fluid accumulation. | Synergistically eliminated hydrothorax and ascites. | scirp.org |

| Splenomegaly | Significant enlargement of the spleen with tissue damage. | Synergistically prevented severe splenitis and tissue damage. | nih.gov |

| Colitis | Severe colitis with destruction of epithelial cells and microabscess formation. | Preserved colonic structure and improved colitis. | nih.govfrontiersin.org |

| Fetal Health | Retarded fetuses, stillbirth, or preterm delivery. | Preserved number of fetuses, fetal length, and weight; protected from demise. | scirp.org |

| Abdominal Hypersensitivity | Significant pain-related abdominal hypersensitivity. | Preserved normal abdominal response to stimuli. | nih.govfrontiersin.org |

Combination with Toltrazuril

Diclazuril and Toltrazuril are both triazine derivatives effective against Eimeria species. researchgate.net Research has explored combining them to leverage potential synergistic effects against coccidiosis. A patented formulation combines Toltrazuril and Diclazuril in a solution, suggesting that their synergistic and complementary actions can improve the therapeutic effect while potentially lowering the required concentration of each drug. google.com

Table 2: Comparative and Combinatorial Research on Diclazuril and Toltrazuril

| Research Focus | Animal Model | Key Findings | Source |

| Comparative Efficacy | Mice (E. vermiformis) | Toltrazuril treatment resulted in significantly higher bodyweight gain than Diclazuril treatment. | nih.gov |

| Comparative Efficacy | Lambs (Eimeria spp.) | Both drugs reduced oocyst excretion, but some studies showed higher efficacy for Toltrazuril against certain Eimeria species. | researchgate.net |

| Combinatorial Formulation | Chickens (E. tenella) | A compound solution of Toltrazuril and Diclazuril showed a high anticoccidial index (>180), indicating high efficiency. | google.com |

| Synergistic Principle | General (Patent) | The combination utilizes the synergistic effect of the two drugs to improve therapeutic outcomes and reduce the necessary concentration of Toltrazuril. | google.com |

Integration with Immunomodulatory Agents (e.g., Lactoferrin, Synbiotics)

Another promising research avenue is the combination of Diclazuril with immunomodulatory agents. This approach aims to not only target the parasite directly but also to bolster the host's immune system and improve gut health, leading to a more comprehensive therapeutic effect.

Integration with Lactoferrin

Lactoferrin, an iron-binding glycoprotein (B1211001) found in milk and other secretions, possesses antimicrobial and immunomodulatory properties. researchgate.net Research in broiler chickens experimentally infected with Eimeria tenella has evaluated the combined efficacy of Diclazuril and Lactoferrin. nih.govresearchgate.net

These studies found that the combination therapy significantly enhanced anticoccidial efficacy. nih.govfrontiersin.org The group treated with both Lactoferrin and Diclazuril showed a more significant reduction in oocyst shedding compared to groups treated with either agent alone. nih.govfrontiersin.org Furthermore, the combined treatment demonstrated potent antioxidant and immunomodulatory effects, helping to restore body weight, improve various serum biochemical parameters, and reduce cecal lesions and lymphocytic infiltrates caused by the infection. researchgate.netresearchgate.net These findings suggest a synergistic action where Lactoferrin supports the host's immune system and gut integrity, while Diclazuril directly targets the parasite. nih.gov

Table 3: Research Findings on Combined Diclazuril and Lactoferrin (LF) Therapy in Broilers with Coccidiosis

| Parameter | Infected, Untreated Group | Outcome of Combined Diclazuril + LF Therapy | Source |

| Oocyst Shedding | High oocyst counts in feces. | Highly significant reduction in the number of oocysts shed. | nih.govfrontiersin.org |

| Lesion Scores | High lesion scores in the cecum. | Reduced lesion scores and lymphocytic infiltrates. | researchgate.netresearchgate.net |

| Body Weight | Significant reductions in body weight and weight gain. | Improved body weight and weight gain compared to the infected, untreated group. | researchgate.netnih.gov |

| Antioxidant/Immune Status | Reduced antioxidant capacity, altered immune cell levels. | Improved antioxidant and immune system parameters. | nih.gov |

| Overall Efficacy | Severe clinical signs of coccidiosis. | Enhanced anticoccidial efficacy and potential synergistic action. | nih.gov |

Integration with Synbiotics

Synbiotics, which are combinations of probiotics (beneficial live microorganisms) and prebiotics (substrates that promote the growth of beneficial microorganisms), are used to improve gut health. ekb.eg Their integration with Diclazuril has been studied as a strategy to control coccidiosis in broilers.

In a study involving broilers infected with Eimeria acervulina, a group treated with a combination of Diclazuril and a synbiotic showed the best results in reducing oocyst output and lesion scores. ekb.eg The reduction in oocyst shedding was significantly greater in the combination group (88.88% reduction) compared to groups treated with only Diclazuril or only the synbiotic. ekb.egresearchgate.net The synbiotic-treated birds also exhibited improvements in growth performance and serum biochemical profiles, including increased total protein and reduced cholesterol. ekb.eg This suggests that synbiotics can be a valuable tool to control coccidiosis, either in conjunction with or as a partial alternative to traditional anticoccidial drugs like Diclazuril. nih.govekb.eg

Table 4: Research Findings on Combined Diclazuril and Synbiotic Therapy in Broilers with Coccidiosis

| Parameter | Infected, Untreated Group (Positive Control) | Outcome of Diclazuril + Synbiotic Therapy | Source |

| Oocyst Output | High oocyst output (e.g., 105.75 × 10⁵ oocysts/g). | Superior reduction in oocyst output (e.g., 11.84 × 10⁵ oocysts/g), an 88.88% reduction. | ekb.egresearchgate.net |

| Lesion Score | High intestinal lesion scores. | Superior reduction in lesion scores. | ekb.eg |

| Growth Performance | Impaired growth. | Synbiotic use was associated with a significant increase in body weight and gain. | ekb.eg |

| Serum Biochemistry | Altered serum profiles. | Synbiotic use led to increased serum total protein, albumin, and globulin, and reduced cholesterol and triglycerides. | ekb.eg |

| Overall Conclusion | Significant disease impact. | Synbiotics can be introduced as a safe tool to control coccidiosis, with or without Diclazuril. | ekb.eg |

Future Directions and Emerging Research Avenues for Diclazuril

Elucidation of Unresolved Mechanistic Aspects

While the phenotypic effects of Diclazuril (B1670474) on protozoa such as Eimeria are well-documented, significant questions regarding its precise mechanism of action and the development of resistance remain. Diclazuril is known to act on intracellular developmental stages, specifically schizogony and gametogony. biovet.com Ultrastructural studies show that it causes degenerative changes in first and second-generation schizonts, leading to a loss of internal structure and incomplete merogony. biovet.comnih.gov It also disrupts the normal differentiation of endogenous parasite stages, affecting both asexual and sexual development and ultimately causing necrosis of schizonts and gamonts. nih.gov

Despite this knowledge, the exact molecular target within the parasite remains elusive. Furthermore, the genetic underpinnings of resistance are a critical area of ongoing research. The widespread use of Diclazuril has inevitably led to the selection of resistant parasite populations, yet the specific genetic mutations and biochemical pathways conferring this resistance are not fully understood. nih.govnih.gov

Recent research has employed forward genetic approaches and whole-genome sequencing to tackle this issue. Studies on Eimeria tenella have identified specific genomic regions with strong selection signals in Diclazuril-resistant strains, pointing to potential loci responsible for resistance. nih.govnih.gov Additionally, comparative transcriptomic analyses between drug-sensitive and drug-resistant strains have revealed differentially expressed genes. For instance, the protein enolase 2 was found to be significantly upregulated in Diclazuril-resistant E. tenella, suggesting a possible role in the resistance mechanism, although its exact function in this context is still under investigation. nih.gov Clarifying these unresolved aspects is crucial for monitoring resistance and designing strategies to prolong the efficacy of Diclazuril.

Development of Next-Generation Diclazuril-Based Compounds

The challenge of drug resistance is a primary driver for the development of new anticoccidial agents, including next-generation compounds based on the Diclazuril scaffold. researchgate.net Research in this area focuses on synthesizing novel derivatives and analogs that can overcome existing resistance mechanisms, offer a broader spectrum of activity, or possess improved pharmacokinetic properties.

One area of exploration involves the chemical modification of the Diclazuril molecule. For example, derivatives of Diclazuril have been synthesized to facilitate the production of monoclonal antibodies for use in enzyme-linked immunosorbent assays (ELISAs). nih.gov These assays are designed to detect drug residues in animal products, ensuring food safety. nih.gov While the primary goal of this work is diagnostic, the synthesis of these derivatives demonstrates that the Diclazuril structure can be chemically manipulated, opening avenues for the creation of new therapeutic agents.

Broader research into related chemical classes is also underway. Scientists are designing and synthesizing novel heterocyclic compounds, such as those based on the pyrimidine moiety, which shares structural similarities with the triazine class to which Diclazuril belongs. researchgate.net These new compounds are then screened for potential antiparasitic characteristics, with some showing promise as candidates for further exploration in managing coccidiosis. researchgate.net The goal is to identify lead compounds that are effective against Diclazuril-resistant parasite strains, ensuring the continued availability of effective treatments.

Advanced Modeling and Simulation in Pharmacological Research (e.g., Lifetime PBPK Models)

Modern pharmacological research is increasingly reliant on advanced modeling and simulation to predict and understand the behavior of drugs in target species. For Diclazuril, physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool, particularly for managing its use in food-producing animals like broiler chickens.

A PBPK model integrates physiological data (such as tissue weights and blood flow) with drug-specific physicochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound within the body. semanticscholar.org For Diclazuril, a flow-limited PBPK model has been successfully developed and validated to predict drug concentrations and residues in various tissues of broiler chickens following administration through medicated feed or water. tandfonline.com